molecular formula C12H17NO2S B5121659 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine

2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine

Cat. No. B5121659
M. Wt: 239.34 g/mol
InChI Key: DBWNIWNCLQCTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine is a synthetic compound that belongs to the family of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery research.

Mechanism of Action

The exact mechanism of action of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may interfere with the DNA replication and repair process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the compound has certain limitations, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine. One potential direction is to investigate the compound's mechanism of action in more detail, to better understand its anticancer and anti-inflammatory properties. Another direction is to explore the compound's potential use in combination therapy, to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to evaluate the compound's toxicity and pharmacokinetics, to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-8-6-13(7-9(2)15-8)12(14)11-5-4-10(3)16-11/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWNIWNCLQCTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone

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